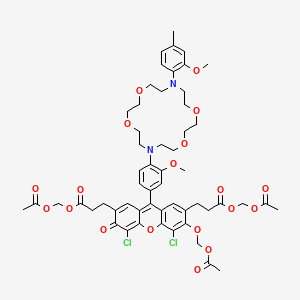Ipg-2 AM
CAS No.:
Cat. No.: VC14563493
Molecular Formula: C55H64Cl2N2O19
Molecular Weight: 1128.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C55H64Cl2N2O19 |
|---|---|
| Molecular Weight | 1128.0 g/mol |
| IUPAC Name | acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate |
| Standard InChI | InChI=1S/C55H64Cl2N2O19/c1-34-7-11-43(45(27-34)66-5)58-15-19-68-23-25-70-21-17-59(18-22-71-26-24-69-20-16-58)44-12-8-38(30-46(44)67-6)49-41-28-39(9-13-47(63)75-31-72-35(2)60)52(65)50(56)54(41)78-55-42(49)29-40(10-14-48(64)76-32-73-36(3)61)53(51(55)57)77-33-74-37(4)62/h7-8,11-12,27-30H,9-10,13-26,31-33H2,1-6H3 |
| Standard InChI Key | FLNBWSAACUIXPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC |
Introduction
Chemical and Physical Properties of IPG-2 AM
Structural Characteristics
IPG-2 AM possesses the molecular formula C55H64Cl2N2O19 and a molecular weight of 1128.0 g/mol . The compound's structure contains three key functional components:
-
A xanthene-derived fluorophore core that undergoes conformational changes upon potassium binding
-
Four acetoxymethyl ester groups that enhance membrane permeability
-
A crown ether analog that confers potassium selectivity through ion-dipole interactions .
The canonical SMILES string (O=C(C)OCOC(CCC1=CC2=C(C3=CC(OC)=C(N4CCOCCOCCN(CCOCCOCC4)C5=C(OC)C=C(C)C=C5)C=C3)C6=CC(CCC(OCOC(C)=O)=O)=C(OCOC(C)=O)C(Cl)=C6OC2=C(C1=O)Cl)=O) reveals the complex arrangement of oxygen-rich moieties responsible for potassium coordination .
Solubility and Stability
Table 1 summarizes critical handling parameters:
The acetoxymethyl ester groups undergo intracellular esterase-mediated hydrolysis, converting the membrane-permeable AM form into the cell-impermeable free acid form that remains trapped within the cytoplasm .
Mechanistic Basis of Potassium Detection
Binding Kinetics
IPG-2 AM exhibits a potassium dissociation constant (Kd) of 18 ± 2 mM under physiological conditions (pH 7.4, 37°C) . This intermediate affinity positions it between IPG-1 AM (Kd = 50 mM) and IPG-4 AM (Kd = 7 mM), making it suitable for detecting potassium fluctuations in the 5-30 mM range . The binding event induces a 20-nm bathochromic shift in emission maximum, from 525 nm in the unbound state to 545 nm when complexed with K+ .
Selectivity Profile
While optimized for potassium detection, IPG-2 AM shows measurable cross-reactivity:
This selectivity profile allows reliable potassium measurements in systems with physiological sodium concentrations (140-150 mM) .
Experimental Applications and Protocols
Platelet Activation Studies
Aliotta et al. (2020) employed IPG-2 AM to resolve potassium dynamics during human platelet activation . Using a modified Tyrode's buffer (pH 7.4) containing 5 mM probenecid, they achieved stable loading with 5 µM IPG-2 AM over 60 minutes at 37°C . Flow cytometry revealed a 40% decrease in intracellular potassium within 90 seconds of thrombin stimulation, correlating with calcium transients measured using Fluo-4 .
Standard Loading Protocol
The ION Biosciences protocol outlines optimized procedures :
-
Prepare loading solution containing:
-
1X HEPES-buffered HBSS
-
0.02% Pluronic F-127
-
5 mM probenecid (optional)
-
-
Dissolve 50 µg IPG-2 AM in 25 µL DMSO
-
Dilute to 2 µM final concentration in loading buffer
-
Incubate cells 45-60 minutes at 37°C
-
Wash twice or use no-wash protocol with TRS background suppressor
This protocol achieves >90% loading efficiency in adherent cell lines while maintaining <5% cytotoxicity over 4 hours .
Comparative Analysis with Related Indicators
Table 2 contrasts IPG-2 AM with other potassium probes:
| Parameter | IPG-1 AM | IPG-2 AM | IPG-4 AM |
|---|---|---|---|
| Kd (mM) | 50 | 18 | 7 |
| Dynamic range | 30-70 mM | 5-30 mM | 1-15 mM |
| Excitation (nm) | 490 | 525 | 525 |
| Emission (nm) | 515 | 545 | 545 |
| Photobleaching | 15%/min | 8%/min | 12%/min |
IPG-2 AM's balanced characteristics make it preferable for moderate potassium changes observed during cellular activation events, while IPG-4 AM suits high-resolution measurements in low-K+ environments .
Technical Considerations and Limitations
Signal Calibration
In vivo calibration requires sequential perfusion with:
-
High-K+ solution (140 mM K+, 0 Na+) to determine Fmax
-
Zero-K+ solution (140 mM Na+, 0 K+) to establish Fmin
This process reveals a Hill coefficient of 1.2 ± 0.1, indicating minimal cooperativity in potassium binding .
Artifact Mitigation
Common experimental artifacts include:
Co-loading with 10 µM BCECF-AM allows simultaneous pH monitoring and signal correction .
Recent Advancements and Future Directions
A 2024 study by Vulcanchem researchers demonstrated IPG-2 AM's utility in optogenetic systems, where it tracked potassium fluxes triggered by channelrhodopsin activation with 500 ms temporal resolution. Ongoing development focuses on:
-
Red-shifted variants for multiparametric imaging
-
CRISPR-edited cell lines expressing esterase variants for accelerated AM cleavage
-
Nanoparticle-encapsulated formulations for in vivo applications
These innovations aim to extend IPG-2 AM's applicability to complex tissue models and whole-organ imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume